

Foretinib dosing schedule intermittent vs daily

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Compound Focus: Foretinib

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Comparison of Foretinib Dosing Schedules

Table 1: Efficacy and Patient Demographics from a Phase II Gastric Cancer Study [1] [2] [3]

Parameter	Intermittent Dosing Schedule (n=44)	Daily Dosing Schedule (n=26)
Dosing Regimen	240 mg/day for 5 consecutive days, every 14 days [1]	80 mg/day [1]
Patient Demographics	74 patients total; 74% male; median age 61 years (range 25-88); 93% had prior therapy [1]	
Best Objective Response	0% (No partial or complete responses) [1]	0% (No partial or complete responses) [1]
Stable Disease (SD) Rate	23% (10 patients) [1]	20% (5 patients) [1]
Median Duration of SD	3.2 months (range 1.9-7.2 months) [1]	3.2 months (range 1.9-7.2 months) [1]
Median Progression-Free Survival (PFS)	1.6 months [1]	1.8 months [1]

Table 2: Safety and Tolerability Profile [1] [4]

Adverse Event (AE)	Intermittent Dosing (n=48)	Daily Dosing (n=26)
Any Treatment-Related AE	91% of all patients (74 total) experienced at least one AE [1]	
Hypertension	35% [1]	15% [1]
Elevated Aspartate Aminotransferase (AST)	23% [1]	8% [1]
Fatigue	Commonly reported [1]	Commonly reported [1]
Diarrhea	Commonly reported [1]	Commonly reported [1]
Maximum Tolerated Dose (MTD)	Not the MTD for this schedule [1]	80 mg (established as MTD in Phase I) [4]

Experimental Protocols for Dosing Schedule Evaluation

The following methodologies are based on the phase II clinical trial that directly compared the two **foretinib** dosing schedules in patients with metastatic gastric cancer [1] [3].

1. Study Design and Patient Selection

- **Trial Design:** Single-arm, multicenter, phase II study examining two dosing regimens sequentially. Enrollment into the daily dosing cohort began after the intermittent dosing cohort was completed [1] [3].
- **Patient Population:** Patients with histologically confirmed, metastatic gastric adenocarcinoma, including tumors of the gastroesophageal junction. Key eligibility criteria included [1] [3]:
 - Measurable disease as per RECIST 1.0 criteria.
 - Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.
 - Adequate renal, hepatic, hematologic, and adrenocortical function.
- **Exclusion Criteria:** Included known brain metastases or more than three prior lines of cytotoxic chemotherapy for advanced disease [1].

2. Dosing and Treatment Administration

- **Intermittent Schedule:** Oral **foretinib** bisphosphate was administered at **240 mg per day for 5 consecutive days, followed by 9 days without treatment** (one 14-day cycle) [1].
- **Daily Schedule:** Oral **foretinib** bisphosphate was administered at **80 mg once per day** continuously throughout each 14-day cycle [1].
- **Treatment Continuation:** In both cohorts, patients continued treatment until disease progression, unacceptable toxicity, or withdrawal of consent. Tumor assessments were conducted every 8 weeks [1] [3].

3. Efficacy and Safety Assessment Methodologies

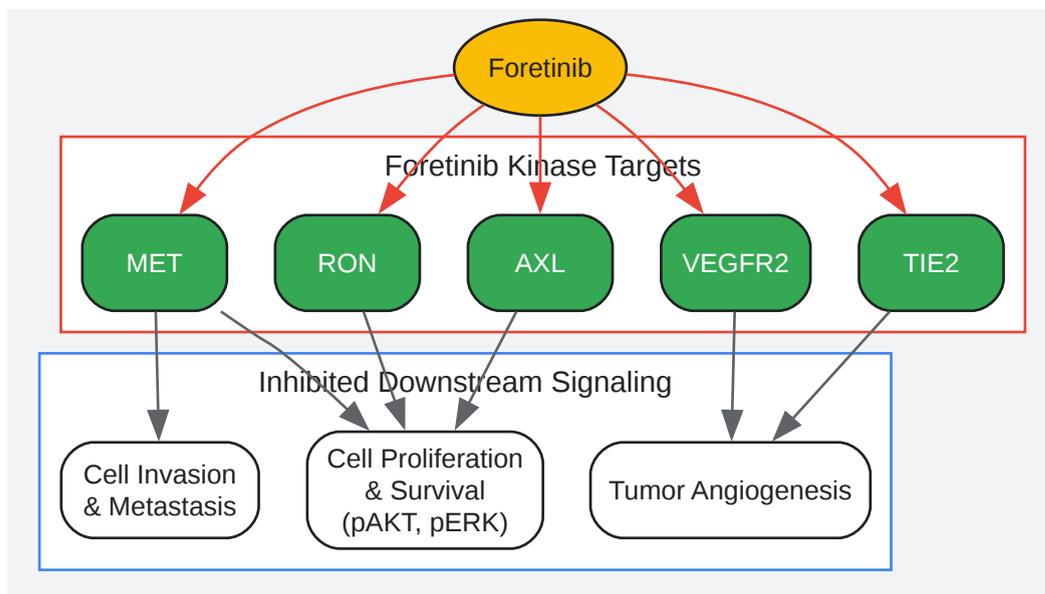
- **Primary Efficacy Endpoint:** Objective Response Rate (ORR), defined as the proportion of patients with a confirmed complete or partial response according to RECIST 1.0 [1] [3].
- **Secondary Efficacy Endpoints:** Included progression-free survival (PFS), disease stabilization rate, duration of stable disease, and overall survival (OS) [1].
- **Safety Assessments:** Safety was evaluated through physical examinations, laboratory tests (hematology and chemistry), and monitoring of adverse events. All adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE) version 3.0 [1].

4. Correlative Studies and Biomarker Analysis

- **MET Amplification Analysis:** Archival or fresh tumor tissue was analyzed for *MET* gene amplification using fluorescent in situ hybridization (FISH) [1].
- **Pharmacodynamic (PD) Biomarkers:** In a subset of patients (daily dosing cohort), paired fresh tumor biopsies were collected at baseline and 5-8 days after starting **foretinib** to assess changes in phospho-MET (pMET) and total MET protein levels [1].
- **Pharmacokinetic (PK) and Soluble Biomarkers:** Plasma samples were collected to measure **foretinib** concentrations. Levels of soluble biomarkers, including soluble MET (sMET), HGF, soluble VEGFR2 (sVEGFR2), and VEGF-A, were analyzed using electrochemiluminescent immunoassays [1].

Foretinib Signaling Pathway and Experimental Workflow

The diagram below illustrates the primary targets of **foretinib** and the downstream signaling pathways it inhibits, based on the described mechanism of action [5] [6].



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Key Conclusions for Application

- **Efficacy in Unselected Populations:** Single-agent **foretinib** demonstrated limited efficacy in molecularly unselected patients with metastatic gastric cancer, with no objective responses observed and only a subset achieving stable disease [1] [5].
- **Dosing Schedule Trade-offs:** The choice of schedule involves a trade-off: the **intermittent schedule (240 mg, 5 days on/9 days off)** may be associated with a higher incidence of certain AEs like hypertension and elevated AST, while the **daily schedule (80 mg)** was established as the maximum tolerated dose for continuous administration [1] [4].
- **Biomarker-Driven Approach is Critical:** The clinical development of **foretinib** underscores the importance of patient selection based on biomarkers. Activity was more pronounced in tumors with specific molecular alterations, such as *MET* mutations in papillary renal cell carcinoma, suggesting that future applications should focus on biomarker-defined populations [5] [6].

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